6-Chloro-2-methyl-3-(trifluoromethyl)aniline

Vue d'ensemble

Description

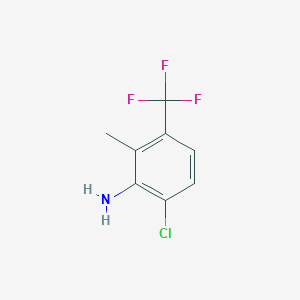

6-Chloro-2-methyl-3-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of a chloro group, a methyl group, and a trifluoromethyl group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-3-(trifluoromethyl)aniline typically involves the introduction of the chloro, methyl, and trifluoromethyl groups onto an aniline precursor. One common method involves the nitration of 2-methyl-3-(trifluoromethyl)aniline followed by reduction to yield the desired compound. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize yield and purity. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-2-methyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products Formed

Oxidation: Nitro and nitroso derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated and nitrated products.

Applications De Recherche Scientifique

Pharmaceutical Applications

The compound serves as a critical building block in synthesizing various pharmaceutical compounds. Its structural features allow it to participate in multiple chemical transformations, which is essential for developing new drugs targeting specific biological pathways.

Case Study: Structure–Activity Relationship Studies

Research has demonstrated that halide substitutions in similar aniline derivatives can significantly affect their biological activities. For instance, modifications to the trifluoromethyl group have shown increased metabolic stability and enhanced pharmacological profiles .

| Compound | Biological Activity | Metabolic Stability |

|---|---|---|

| KCB-77033 | Moderate P2X3R antagonism | Low |

| 6-Chloro-2-methyl-3-(trifluoromethyl)aniline | High potential due to trifluoromethyl group | Improved |

Agrochemical Applications

In addition to pharmaceuticals, this compound is also explored for its potential use in agrochemicals. The compound's ability to enhance lipophilicity makes it suitable for developing herbicides and pesticides that require effective absorption and action within plant systems.

Research Insights

Studies indicate that compounds with similar structures exhibit significant herbicidal properties, suggesting that this compound could be synthesized into effective agrochemical agents.

Environmental Impact Studies

Given the increasing concern about the environmental impact of chemical compounds, studies are being conducted to assess the behavior of this compound in biological systems. These studies focus on its degradation pathways and potential toxicity to non-target organisms.

Findings

Research indicates that while the compound has beneficial applications, its environmental persistence necessitates careful evaluation of its ecological effects .

Mécanisme D'action

The mechanism of action of 6-Chloro-2-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to enzymes and receptors, modulating their activity. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-6-(trifluoromethyl)phenyl isocyanate

- 2,4-Dichloro-6-(trifluoromethyl)aniline

- 2-Methyl-3-(trifluoromethyl)aniline

Uniqueness

6-Chloro-2-methyl-3-(trifluoromethyl)aniline is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Activité Biologique

6-Chloro-2-methyl-3-(trifluoromethyl)aniline is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following chemical structure:

This structure features a chloro group, a trifluoromethyl group, and an aniline moiety, which contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its antimalarial properties and interactions with biological targets.

Antimalarial Activity

Research indicates that compounds with similar structural characteristics to this compound exhibit significant antiplasmodial activity. For instance, chlorinated arylvinylquinolines have shown enhanced potency against Plasmodium falciparum, with some compounds demonstrating an EC50 value as low as 21.0 nM . The presence of the trifluoromethyl group is believed to enhance lipophilicity and bioavailability, which are crucial for effective drug action.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications in the substitution pattern on the aromatic ring significantly affect biological activity. For example:

- Chlorine Substitution : Chlorine atoms at specific positions on the aromatic ring have been shown to enhance antimalarial potency compared to fluorinated analogues .

- Trifluoromethyl Group : The trifluoromethyl group contributes to increased hydrophobicity and can improve binding affinity to biological targets .

| Compound | Substituents | EC50 (nM) | Biological Activity |

|---|---|---|---|

| A | -Cl at C6 | 21.0 | Potent against P. falciparum |

| B | -CF3 at C3 | 37.0 | Moderate activity |

| C | -Cl and -CF3 | 28.6 | Enhanced activity |

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in the life cycle of Plasmodium species.

- Disruption of Membrane Integrity : The lipophilic nature of the trifluoromethyl group may facilitate membrane penetration, leading to cell lysis or apoptosis in parasitic cells.

Case Studies

- Antimalarial Efficacy : A study demonstrated that chlorinated anilines, including derivatives similar to this compound, exhibited potent antimalarial effects against drug-resistant strains of P. falciparum. These findings suggest that such compounds could be further developed as therapeutic agents in malaria treatment .

- Toxicity Assessment : Toxicological evaluations have indicated that while these compounds are effective against parasites, their safety profiles need careful consideration. Compounds with similar structures often display varying degrees of cytotoxicity in mammalian cell lines, necessitating further studies on their therapeutic indices .

Propriétés

IUPAC Name |

6-chloro-2-methyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N/c1-4-5(8(10,11)12)2-3-6(9)7(4)13/h2-3H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSHLGVLTIQHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618704 | |

| Record name | 6-Chloro-2-methyl-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175459-13-9 | |

| Record name | 6-Chloro-2-methyl-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.